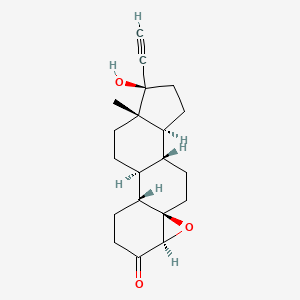![molecular formula C14H18N3NaO10Tc B1261182 sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+)](/img/structure/B1261182.png)
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+), also known as technetium Tc 99m diethylenetriaminepentaacetic acid, is a radiopharmaceutical used primarily in nuclear medicine for diagnostic imaging. It is a complex of technetium-99m, a metastable nuclear isomer, with pentetic acid. This compound is widely used for imaging the brain, kidneys, and lungs due to its favorable physical and chemical properties .
Vorbereitungsmethoden
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) is prepared by combining technetium-99m with pentetic acid in a sterile environment. The preparation involves the following steps:
Analyse Chemischer Reaktionen
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) undergoes various chemical reactions, including:
Oxidation and Reduction: The technetium ion can exist in multiple oxidation states, allowing it to participate in redox reactions.
Substitution Reactions: The complex can undergo ligand exchange reactions where the pentetic acid ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions: Typical reagents include reducing agents like stannous chloride, and the reactions are often carried out in aqueous solutions with controlled pH
Wissenschaftliche Forschungsanwendungen
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to track the distribution and localization of compounds within organisms.
Medicine: Extensively used in diagnostic imaging to evaluate organ function, particularly in the brain, kidneys, and lungs. .
Industry: Utilized in industrial applications for non-destructive testing and quality control processes.
Wirkmechanismus
The mechanism of action of technetium Tc 99m pentetate involves its distribution and localization within the body. After intravenous administration, the compound distributes in the extracellular fluid space and is filtered by the kidneys. It does not undergo significant metabolism and is excreted unchanged in the urine. The gamma radiation emitted by technetium-99m is detected by gamma cameras, providing detailed images of the target organs .
Vergleich Mit ähnlichen Verbindungen
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) is compared with other radiopharmaceuticals such as:
Technetium Tc 99m medronate: Used for bone imaging, it binds to hydroxyapatite crystals in bone, highlighting areas of altered osteogenesis.
Technetium Tc 99m succimer: Used for renal imaging, it binds to the cortical region of the kidneys.
Technetium Tc 99m pertechnetate: Used for imaging the thyroid gland, salivary glands, and gastric mucosa.
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) is unique due to its versatility in imaging multiple organs and its rapid clearance from the body, making it a preferred choice for various diagnostic procedures .
Eigenschaften
Molekularformel |
C14H18N3NaO10Tc |
|---|---|
Molekulargewicht |
510.2 g/mol |
IUPAC-Name |
sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;technetium-99(4+) |
InChI |
InChI=1S/C14H23N3O10.Na.Tc/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;/q;+1;+4/p-5/i;;1+1 |
InChI-Schlüssel |
VTPAYRVYYYAMJN-FCHARDOESA-I |
Isomerische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[99Tc+4] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Tc+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


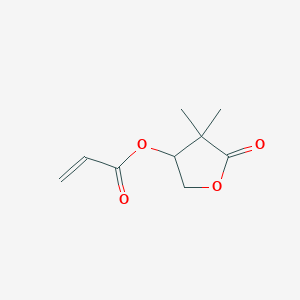
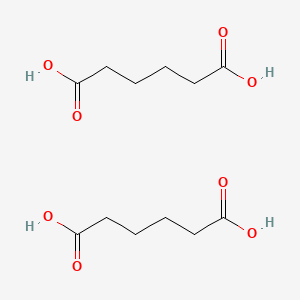
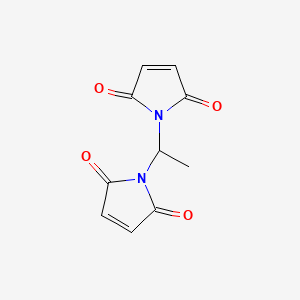
![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1261104.png)
![(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)

![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)


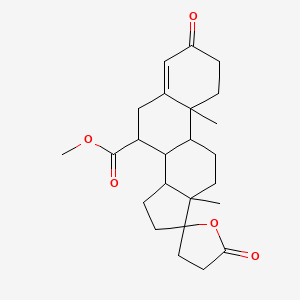
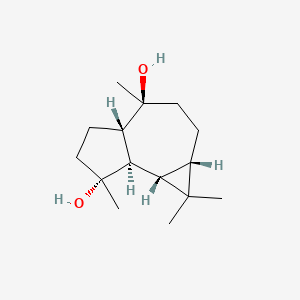
![3-[[(1R)-2beta-[(E)-1-Methyl-1-propenyl]-3,4aalpha,6beta-trimethyl-1,2,4a,5,6,7,8,8abeta-octahydronaphthalene-1beta-yl]carbonyl]-5-[(Z)-2-methylpropylidene]-1H-pyrrole-2(5H)-one](/img/structure/B1261117.png)
